molecular formula C6H9ClN4 B14310057 N'-aminopyridine-4-carboximidamide;hydrochloride

N'-aminopyridine-4-carboximidamide;hydrochloride

Cat. No.: B14310057
M. Wt: 172.61 g/mol
InChI Key: FMTYPBVEBOAOMY-UHFFFAOYSA-N
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Description

N’-aminopyridine-4-carboximidamide;hydrochloride is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-aminopyridine-4-carboximidamide;hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 4-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of N’-aminopyridine-4-carboximidamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-aminopyridine-4-carboximidamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

N’-aminopyridine-4-carboximidamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-aminopyridine-4-carboximidamide;hydrochloride involves its interaction with specific molecular targets. It acts by blocking voltage-gated potassium channels, which prolongs action potentials and increases neurotransmitter release at the neuromuscular junction. This mechanism is particularly relevant in the context of neurological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-aminopyridine-4-carboximidamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form stable hydrochloride salts makes it particularly useful in various applications .

Conclusion

N’-aminopyridine-4-carboximidamide;hydrochloride is a versatile compound with significant applications in scientific research. Its unique chemical properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and expand its applications.

Properties

Molecular Formula

C6H9ClN4

Molecular Weight

172.61 g/mol

IUPAC Name

N'-aminopyridine-4-carboximidamide;hydrochloride

InChI

InChI=1S/C6H8N4.ClH/c7-6(10-8)5-1-3-9-4-2-5;/h1-4H,8H2,(H2,7,10);1H

InChI Key

FMTYPBVEBOAOMY-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=CC=C1/C(=N\N)/N.Cl

Canonical SMILES

C1=CN=CC=C1C(=NN)N.Cl

Origin of Product

United States

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